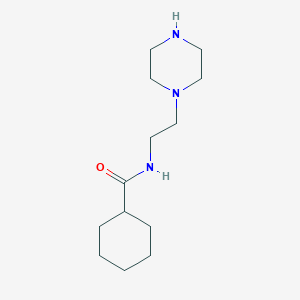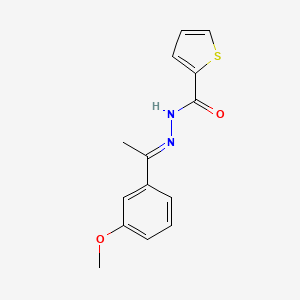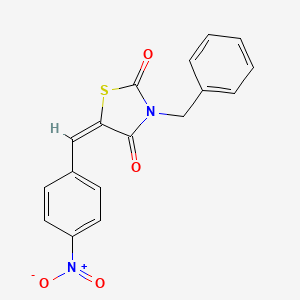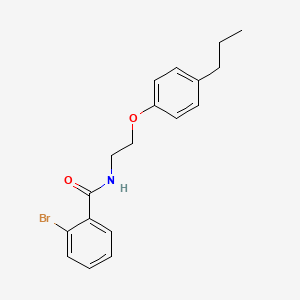
N-(2-(1-Piperazinyl)ethyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1-Piperazinyl)ethyl)cyclohexanecarboxamide is a chemical compound with the molecular formula C13H25N3O and a molecular weight of 239.36 g/mol . This compound is known for its unique structure, which includes a piperazine ring and a cyclohexane carboxamide group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N-(2-(1-Piperazinyl)ethyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 2-(1-piperazinyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2-(1-Piperazinyl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
N-(2-(1-Piperazinyl)ethyl)cyclohexanecarboxamide is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: This compound is used in the development of biochemical assays and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of N-(2-(1-Piperazinyl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
N-(2-(1-Piperazinyl)ethyl)cyclohexanecarboxamide can be compared to other similar compounds, such as:
N-(2-(1-Piperazinyl)ethyl)benzamide: This compound has a benzamide group instead of a cyclohexanecarboxamide group, which can lead to different chemical and biological properties.
N-(2-(1-Piperazinyl)ethyl)cyclohexanecarboxylate: This ester derivative has different reactivity and solubility compared to the amide.
N-(2-(1-Piperazinyl)ethyl)cyclohexanecarboxylate hydrochloride: The hydrochloride salt form can have different solubility and stability properties.
This compound is unique due to its specific combination of a piperazine ring and a cyclohexane carboxamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H25N3O |
|---|---|
Molecular Weight |
239.36 g/mol |
IUPAC Name |
N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C13H25N3O/c17-13(12-4-2-1-3-5-12)15-8-11-16-9-6-14-7-10-16/h12,14H,1-11H2,(H,15,17) |
InChI Key |
OOJYUAZVGHSHRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B11990098.png)


![3-(2,4-dichlorophenyl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990108.png)


![N'~1~,N'~9~-bis[(E)-(4-nitrophenyl)methylidene]nonanedihydrazide](/img/structure/B11990122.png)

![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide](/img/structure/B11990131.png)
![3-(2,4-dichlorophenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990135.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11990143.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11990145.png)


